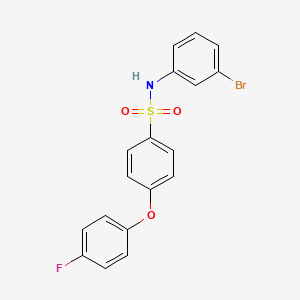
N-(2-Chloroethyl)-N'-(3-hexylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chloroethyl group and a hexylphenyl group, which may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea typically involves the reaction of 3-hexylphenylamine with 2-chloroethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with different functional groups, while substitution could result in various substituted ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical agent or a precursor to drugs.
Industry: It may find applications in the production of polymers, resins, or other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea would depend on its specific interactions with molecular targets. Generally, urea derivatives can interact with proteins, enzymes, or nucleic acids, affecting their function. The chloroethyl group might facilitate alkylation reactions, leading to modifications of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hexyl group, which may affect its solubility and reactivity.
N-(2-Chloroethyl)-N’-(4-hexylphenyl)urea: Similar structure but with a different position of the hexyl group, potentially altering its properties.
N-(2-Bromoethyl)-N’-(3-hexylphenyl)urea: Substitution of chlorine with bromine could change its reactivity and biological activity.
Uniqueness
N-(2-Chloroethyl)-N’-(3-hexylphenyl)urea is unique due to the specific combination of the chloroethyl and hexylphenyl groups, which may impart distinct chemical and physical properties compared to other urea derivatives.
Eigenschaften
CAS-Nummer |
803730-01-0 |
|---|---|
Molekularformel |
C15H23ClN2O |
Molekulargewicht |
282.81 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(3-hexylphenyl)urea |
InChI |
InChI=1S/C15H23ClN2O/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-15(19)17-11-10-16/h6,8-9,12H,2-5,7,10-11H2,1H3,(H2,17,18,19) |
InChI-Schlüssel |
XIOHTXKGDVYNRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


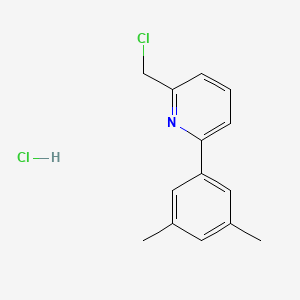
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B14219725.png)
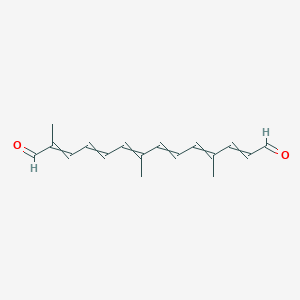
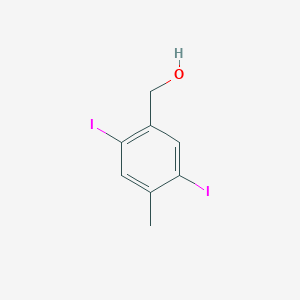

![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
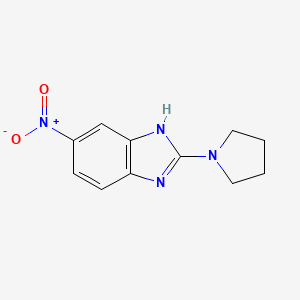
![N-{1-[4-(Difluoromethoxy)phenyl]-2-(methylsulfanyl)ethylidene}hydroxylamine](/img/structure/B14219768.png)
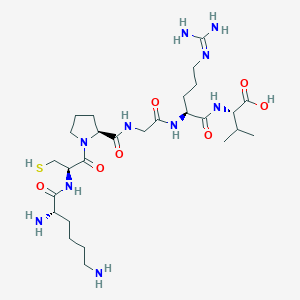

![N-(4-{[2-(3,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14219780.png)
![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
